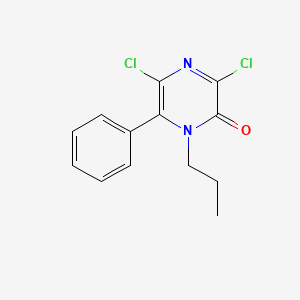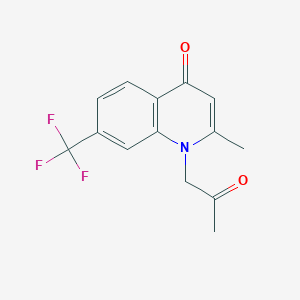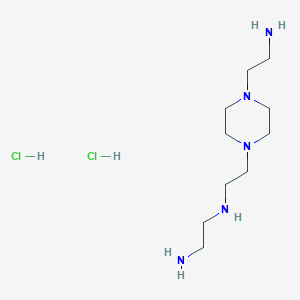
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H25N5·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of piperazine derivatives with ethylenediamine. One common method includes the following steps:
Starting Materials: Piperazine and ethylenediamine.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane or methanol, under reflux conditions at elevated temperatures (e.g., 80°C) for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include:
Large-Scale Reactors: Use of large reactors with precise temperature and pressure control.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and scalability.
Automated Purification: Use of automated chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes by binding to their active sites.
Receptor Binding: Interaction with receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine: A closely related compound without the dihydrochloride salt form.
N-(2-Aminoethyl)piperazine: A simpler derivative with similar structural features.
Ethylenediamine: A basic building block used in the synthesis of the target compound.
Uniqueness
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H27Cl2N5 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H25N5.2ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;;/h13H,1-12H2;2*1H |
InChI Key |
XJJXNVYQRDFFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)CCNCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



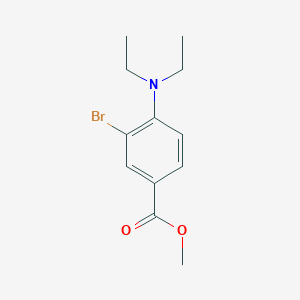
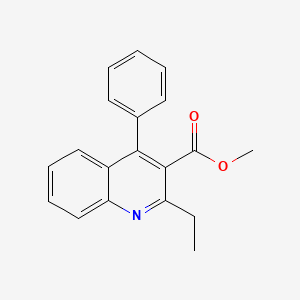
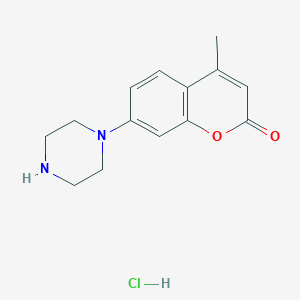
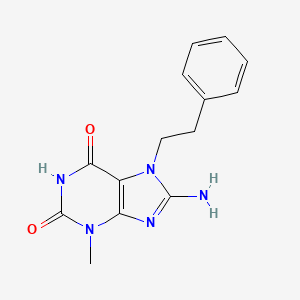

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
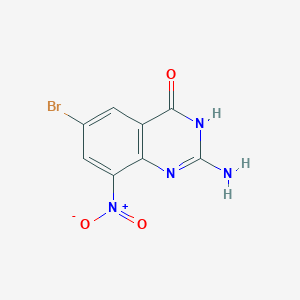
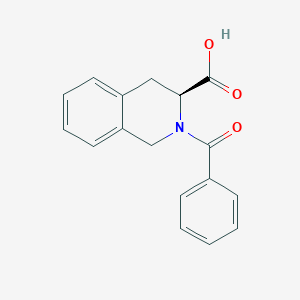
![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
